1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid
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Overview
Description
1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfinyl compounds, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid: Similar structure with a cyclohexane ring instead of cyclopentane.
1-[(4-Methylphenyl)sulfonylamino]cyclopropane-1-carboxylic acid: Similar structure with a cyclopropane ring instead of cyclopentane.
Uniqueness: 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid is unique due to its specific ring size and substitution pattern, which can influence its reactivity and interactions with molecular targets
Properties
CAS No. |
92042-45-0 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-6-11(7-5-10)19(17,18)14-13(12(15)16)8-2-3-9-13/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) |
InChI Key |
QCYDFWDFWBMJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C(=O)O |
Origin of Product |
United States |
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